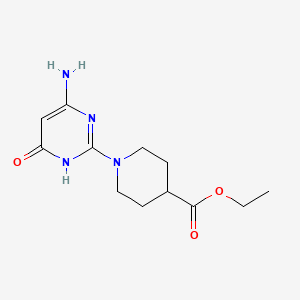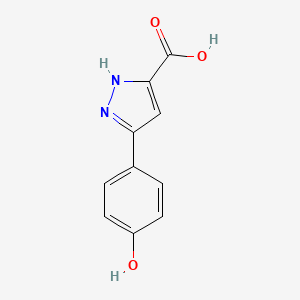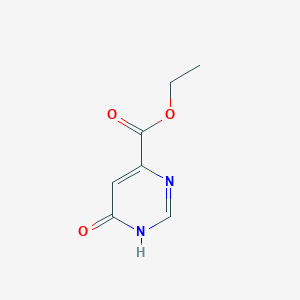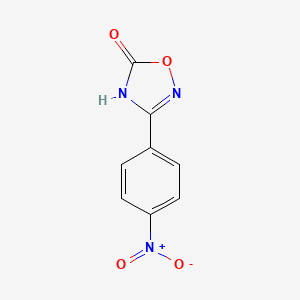
3-(3,5-Difluorophenyl)propenol
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)propenol is a chemical compound with the linear formula C9H8F2O . It has a molecular weight of 170.16 and is typically a pale-yellow to yellow-brown liquid . The IUPAC name for this compound is (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol .
Molecular Structure Analysis
The InChI code for 3-(3,5-Difluorophenyl)propenol is 1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+ . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-(3,5-Difluorophenyl)propenol has a molecular weight of 170.16 . It is typically a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystallographic Properties : Shibakami and Sekiya (1994) studied the X-ray crystallographic properties of 3,5-difluorophenol, revealing an amphiphilic layer-like arrangement in the crystal structure, with hydrophilic contacts involving OH groups and H atoms, and hydrophobic contacts involving F atoms. This unique arrangement is not observed in the crystal structure of phenol (Shibakami & Sekiya, 1994).
Functionalization of Difluorophenols : Marzi, Gorecka, and Schlosser (2004) demonstrated the conversion of various difluorophenols, including 3,5-difluorophenol, into di- or trifluorinated hydroxybenzoic acids through organometallic intermediates. This research highlights the potential of the organometallic approach to diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).
Nucleophilic Aromatic Substitution in Polymer Science : Kaiti et al. (2006) reported the synthesis and nucleophilic aromatic substitution behavior of 3,5-difluorophenyl sulfone. This work contributes to the understanding of electrophilic sites activated by phenylsulfonyl groups and the development of high molecular weight, amorphous poly(arylene ether)s (Kaiti et al., 2006).
Synthesis and Anticancer Properties : Yamali et al. (2017) synthesized compounds using 3,5-difluorophenyl, exhibiting cytotoxic activities towards various human tumor cell lines, including gingival carcinoma and oral squamous cell carcinoma derived from the tongue. This research suggests the potential of these compounds as anticancer agents (Yamali et al., 2017).
Photophysical and Photochemical Properties : Erdogan, Bulut, and Çamur (2015) synthesized novel phthalocyanines bearing 7-oxy-3-(3,5-difluorophenyl)coumarin moieties, exploring their photophysical and photochemical properties. These findings contribute to the understanding of the light-induced properties of these compounds (Erdogan, Bulut, & Çamur, 2015).
Safety And Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHGWDPLZTILW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)
![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)
![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)


![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)



![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)